6-(Thiophen-3-ylmethyl)pyrimidin-4-ol
Overview
Description
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
- 6-(Thiophen-2-ylmethyl)pyrimidin-4(3H)-one Derivatives as Potential HIV-1 Reverse Transcriptase Inhibitors: These derivatives have been synthesized and shown to inhibit the activity of the HIV-1 recombinant reverse transcriptase in micromolar range concentrations (Valuev-Elliston et al., 2013).
Antioxidant Properties
- Novel Indole Derivatives with Thiophene and Pyrimidine for Antioxidant Activity: Compounds pairing thiophene with pyrimidine and indole were designed and exhibited high efficiency against ABTS, a marker of antioxidant activity. These derivatives could be promising in medicinal chemistry for future optimizations (Aziz et al., 2021).
Antifungal Activity
- Novel Pyrimidine Derivatives with Antifungal Properties: A series of novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties showed significant antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum (Wang et al., 2018).
Antimicrobial Evaluation
- Antimicrobial Evaluation of [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones: Novel compounds synthesized from thiophene showed mild antimicrobial activities, suggesting potential as new antimicrobial agents (Gomha et al., 2018).
Anti-inflammatory and Antioxidant Effects
- Pyrimidine-2-thiol Derivatives for Anti-inflammatory and Antioxidant Applications: New compounds synthesized from thiophene and pyrimidine showed potent anti-inflammatory and antioxidant activities, indicating potential therapeutic applications (Shehab et al., 2018).
Anti-inflammatory and Analgesic Agents
- 4-(4-Fluoro-3-methylphenyl)-6-(Substituted Aryl)-1,6-dihydropyrimidin-2-ol Derivatives: These derivatives were synthesized and exhibited significant anti-inflammatory and analgesic activities, highlighting their potential in medicinal chemistry (Muralidharan et al., 2019).
Cytotoxic and Antitubercular Activities
- Synthesis of Pyrimidine Derivatives with Antitubercular Properties: Some novel pyrimidine derivatives exhibited moderate cytotoxic and antitubercular activities, suggesting their potential use in tuberculosis treatment (Bhat et al., 2014).
Antimicrobial Activity
- Antimicrobial Activity of 4-Thiazolidinones and 2-Azetidinones Derivatives: Newly synthesized analogues from thiophene showed increased antibacterial and antifungal profiles compared to free ligands (Patel et al., 2017).
Properties
IUPAC Name |
4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-9-4-8(10-6-11-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBCFLYSKKWZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.